molecular formula C16H15Br2N3O2 B3908981 2-(2,6-dibromo-4-methylanilino)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide

2-(2,6-dibromo-4-methylanilino)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide

Cat. No.: B3908981
M. Wt: 441.12 g/mol
InChI Key: KRCDWTHRDNTDEW-DNTJNYDQSA-N
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Description

2-(2,6-dibromo-4-methylanilino)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bromine atoms, a methylanilino group, and a hydroxyphenylmethylideneamino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dibromo-4-methylanilino)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide typically involves the bromination of 4-methylaniline followed by a series of reactions to introduce the hydroxyphenylmethylideneamino group. One common method involves the use of bromide-bromate salts in an aqueous acidic medium to achieve the bromination . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free reactions and recycling of reagents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dibromo-4-methylanilino)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

2-(2,6-dibromo-4-methylanilino)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2,6-dibromo-4-methylanilino)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2,6-dibromo-4-methylanilino)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2,6-dibromo-4-methylanilino)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Br2N3O2/c1-10-5-13(17)16(14(18)6-10)19-9-15(23)21-20-8-11-3-2-4-12(22)7-11/h2-8,19,22H,9H2,1H3,(H,21,23)/b20-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCDWTHRDNTDEW-DNTJNYDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NCC(=O)NN=CC2=CC(=CC=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)Br)NCC(=O)N/N=C/C2=CC(=CC=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,6-dibromo-4-methylanilino)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide
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2-(2,6-dibromo-4-methylanilino)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide
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2-(2,6-dibromo-4-methylanilino)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide
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2-(2,6-dibromo-4-methylanilino)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide
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2-(2,6-dibromo-4-methylanilino)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide
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2-(2,6-dibromo-4-methylanilino)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide

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